Cas no 869299-42-3 (Ethyl quinazoline-2-carboxylate)
Ethyl quinazoline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl quinazoline-2-carboxylate
- Ethyl quizoline-2-carboxylate
- ethylquinazoline-2-carboxylate
- DTXSID20653759
- A903430
- AM20041272
- CS-0326199
- SCHEMBL1873532
- 869299-42-3
- FT-0725118
- F87523
- MFCD11870787
- DB-076783
-
- MDL: MFCD11870787
- Inchi: 1S/C11H10N2O2/c1-2-15-11(14)10-12-7-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3
- InChI Key: QFABTMLXPTVXSX-UHFFFAOYSA-N
- SMILES: O(C(C1=NC=C2C=CC=CC2=N1)=O)CC
Computed Properties
- Exact Mass: 202.07400
- Monoisotopic Mass: 202.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 52.1Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 359.4±25.0 °C at 760 mmHg
- Flash Point: 171.2±23.2 °C
- Refractive Index: 1.605
- PSA: 52.08000
- LogP: 1.80650
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
Ethyl quinazoline-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl quinazoline-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl quinazoline-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189011037-1g |
Ethyl quinazoline-2-carboxylate |
869299-42-3 | 95% | 1g |
$428.48 | 2023-08-31 | |
| Chemenu | CM142339-1g |
ethyl quinazoline-2-carboxylate |
869299-42-3 | 95% | 1g |
$482 | 2021-08-05 | |
| TRC | E932183-25mg |
Ethyl quinazoline-2-carboxylate |
869299-42-3 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E932183-50mg |
Ethyl quinazoline-2-carboxylate |
869299-42-3 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E932183-250mg |
Ethyl quinazoline-2-carboxylate |
869299-42-3 | 250mg |
$ 250.00 | 2022-06-05 | ||
| Apollo Scientific | OR309392-250mg |
Ethyl quinazoline-2-carboxylate |
869299-42-3 | 250mg |
£154.00 | 2025-02-20 | ||
| Apollo Scientific | OR309392-1g |
Ethyl quinazoline-2-carboxylate |
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£341.00 | 2025-02-20 | ||
| Chemenu | CM142339-1g |
ethyl quinazoline-2-carboxylate |
869299-42-3 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396869-250mg |
Ethyl quinazoline-2-carboxylate |
869299-42-3 | 95+% | 250mg |
¥2199.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396869-1g |
Ethyl quinazoline-2-carboxylate |
869299-42-3 | 95+% | 1g |
¥4885.00 | 2024-04-27 |
Ethyl quinazoline-2-carboxylate Suppliers
Ethyl quinazoline-2-carboxylate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on Ethyl quinazoline-2-carboxylate
Ethyl Quinazoline-2-Carboxylate (CAS No. 869299-42-3): An Overview of Its Properties, Applications, and Recent Research
Ethyl quinazoline-2-carboxylate (CAS No. 869299-42-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique quinazoline core and ester functionality, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The quinazoline scaffold is a well-known heterocyclic structure that has been extensively studied for its diverse pharmacological properties. Ethyl quinazoline-2-carboxylate is a derivative of this scaffold, where the carboxylic acid group is esterified with an ethyl group. This modification not only enhances the solubility and stability of the compound but also influences its biological activity and pharmacokinetic properties.
Recent research has highlighted the potential of ethyl quinazoline-2-carboxylate in various therapeutic areas. One of the most promising applications is in the treatment of cancer. Studies have shown that quinazoline derivatives, including ethyl quinazoline-2-carboxylate, can act as potent inhibitors of tyrosine kinases, which are key enzymes involved in cell proliferation and survival. By targeting these enzymes, these compounds can effectively inhibit the growth and spread of cancer cells.
In addition to their anti-cancer properties, quinazoline derivatives have also been explored for their anti-inflammatory and antimicrobial activities. Research has demonstrated that these compounds can modulate inflammatory pathways and inhibit the growth of various pathogenic microorganisms. This dual functionality makes ethyl quinazoline-2-carboxylate a promising candidate for the development of multi-target drugs.
The synthesis of ethyl quinazoline-2-carboxylate typically involves a multi-step process that begins with the formation of the quinazoline core through condensation reactions. The carboxylic acid group is then esterified with ethanol to produce the final compound. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both research and industrial applications.
From a pharmacological perspective, ethyl quinazoline-2-carboxylate has been shown to exhibit good oral bioavailability and favorable pharmacokinetic properties. These characteristics are crucial for ensuring that the compound can effectively reach its target sites in the body and exert its therapeutic effects. Preclinical studies have demonstrated that ethyl quinazoline-2-carboxylate can be administered orally or intravenously, depending on the specific application.
In terms of safety, ethyl quinazoline-2-carboxylate has been evaluated in several preclinical toxicity studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, as with any new drug candidate, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
Recent advancements in computational chemistry and molecular modeling have also contributed to our understanding of ethyl quinazoline-2-carboxylate. These tools have been used to predict the binding modes and interactions of the compound with its target proteins, providing valuable insights into its mechanism of action. This information can be leveraged to optimize the design of new derivatives with enhanced potency and selectivity.
Despite its promising potential, there are still challenges associated with the development of ethyl quinazoline-2-carboxylate as a therapeutic agent. One key challenge is optimizing its pharmacokinetic properties to ensure sustained drug delivery and reduced clearance from the body. Another challenge is addressing potential off-target effects and minimizing toxicity.
To overcome these challenges, researchers are exploring various strategies, such as prodrug approaches and nanoparticle formulations, to improve the delivery and efficacy of ethyl quinazoline-2-carboxylate. These approaches aim to enhance the compound's stability, solubility, and bioavailability while reducing side effects.
In conclusion, ethyl quinazoline-2-carboxylate (CAS No. 869299-42-3) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its properties and mechanisms of action, paving the way for innovative treatments in various disease areas.
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